1,2-Butanediol, 4-amino-, hydrochloride
Overview
Description
1,2-Butanediol, 4-amino-, hydrochloride is a chemical compound characterized by the presence of an amino group and two hydroxyl groups attached to a four-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Butanediol, 4-amino-, hydrochloride can be approached through different methodologies. One efficient synthesis route starts with d- or l-glucose as the starting material, leading to the enantiomers of 4-aminobutane-1,2,3-triol. Another study describes the synthesis of 2-alkyl-3,4-iminobutanoic acids, which are beta-amino acids related to 4-aminobutane-1,2-diol, using aspartic acid as a starting point. Additionally, a systems biocatalysis approach has been used for the stereoselective synthesis of (S)- and ®-2-amino-4-hydroxybutanoic acid, a compound closely related to 4-aminobutane-1,2-diol, by coupling an aldol reaction with a transamination process.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are typically proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 1,2-Butanediol, 4-amino-, hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) for oxidative cleavage of vicinal glycols . The Michael addition reaction has also been employed to synthesize 3-alkyl-4-aminobutanoic acids, which are structurally related to 4-aminobutane-1,2-diol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative cleavage of 1,2-diols typically results in the formation of aldehydes and ketones .
Scientific Research Applications
1,2-Butanediol, 4-amino-, hydrochloride has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceuticals. In industrial manufacturing, it is utilized in the production of polymers and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1,2-Butanediol, 4-amino-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a substrate for enzymatic reactions . The specific molecular targets and pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,2-Butanediol, 4-amino-, hydrochloride include 4-aminobutanol and 2-amino-4-hydroxybutanoic acid. These compounds share structural similarities, such as the presence of an amino group and hydroxyl groups attached to a carbon chain.
Uniqueness: What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications in medicinal chemistry and industrial manufacturing.
Properties
IUPAC Name |
4-aminobutane-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZGKLVLGVETGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70831924 | |
Record name | 4-Aminobutane-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70831924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87681-47-8 | |
Record name | 4-Aminobutane-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70831924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobutane-1,2-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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